4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-cycloheptylbenzamide
Description
Properties
Molecular Formula |
C23H24BrN3O2S |
|---|---|
Molecular Weight |
486.4 g/mol |
IUPAC Name |
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-cycloheptylbenzamide |
InChI |
InChI=1S/C23H24BrN3O2S/c24-17-11-12-20-19(13-17)22(29)27(23(30)26-20)14-15-7-9-16(10-8-15)21(28)25-18-5-3-1-2-4-6-18/h7-13,18H,1-6,14H2,(H,25,28)(H,26,30) |
InChI Key |
FHLULAZJOWNLNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S |
Origin of Product |
United States |
Preparation Methods
Formation of the Quinazolinone Skeleton
The quinazolinone scaffold is typically synthesized from anthranilic acid derivatives. For the 6-bromo variant:
-
6-Bromoanthranilic acid is reacted with thiourea under acidic conditions (e.g., HCl/ethanol) to form 6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one .
-
Oxidation or aromatization (via dehydration) yields 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline .
Reaction Conditions :
Functionalization at Position 3
Introducing the methylene group at position 3 requires alkylation or Mannich reaction strategies:
-
Mannich Reaction :
-
Direct Alkylation :
Key Challenges :
-
Regioselectivity at position 3 due to competing reaction sites.
-
Stability of the thione group under basic conditions.
Synthesis of N-Cycloheptylbenzamide
Preparation of 4-(Bromomethyl)benzoic Acid
Amidation with Cycloheptylamine
-
Convert the carboxylic acid to its acyl chloride using thionyl chloride (SOCl) .
-
React with cycloheptylamine in anhydrous dichloromethane (DCM) to form 4-(bromomethyl)-N-cycloheptylbenzamide .
Purification : Column chromatography (SiO, hexane/ethyl acetate).
Coupling of Quinazolinone and Benzamide Moieties
Nucleophilic Substitution
-
Deprotonate the thione group on the quinazolinone using a strong base (e.g., NaH) to generate a thiolate anion .
-
React with 4-(bromomethyl)-N-cycloheptylbenzamide to form the methylene bridge via S2 mechanism .
Optimization Notes :
-
Solvent: DMF or DMSO for polar aprotic conditions.
-
Temperature: 60–80°C for 12–24 hours.
-
Yield: ~50–65% (estimated).
Characterization and Validation
Key Analytical Data :
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the quinazolinone core or other functional groups.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. It has been shown to inhibit cancer cell proliferation by targeting nicotinamide phosphoribosyltransferase (Nampt), an enzyme critical for cancer metabolism. Various assays have demonstrated its cytotoxic effects, suggesting its potential as an anticancer agent .
Antimicrobial Properties
In addition to its antitumor activity, this compound has also been studied for its antimicrobial properties. Preliminary studies suggest that it may inhibit certain enzymes or receptors related to microbial growth, making it a candidate for further research in infectious diseases.
Synthesis and Industrial Production
The synthesis of 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-cycloheptylbenzamide typically involves multiple steps:
- Formation of the Quinazolinone Core : This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isothiocyanates under acidic conditions.
- Thionation : The conversion of the carbonyl group to a thiocarbonyl group can be achieved using Lawesson’s reagent or phosphorus pentasulfide.
- Amidation : The final step involves coupling the quinazolinone derivative with cycloheptylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and automated systems for reagent addition and product isolation.
Case Study 1: Antitumor Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the antitumor efficacy of this compound in various cancer cell lines. The results indicated that it significantly inhibited cell growth in a dose-dependent manner, supporting its potential as an anticancer therapeutic agent.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of this compound against various bacterial strains. The findings suggested that it exhibited notable inhibition against specific pathogens, indicating its potential application in treating infectious diseases .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the bromine atom and the cycloheptylbenzamide moiety further enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Group
- N-Benzyl analog : Replacing the cycloheptyl group with a benzyl moiety (N-benzyl-4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide) reduces lipophilicity (logP decreases by ~0.8) but may improve solubility in polar solvents. The benzyl group’s planar aromatic system could enhance π-π stacking interactions in target binding .
- This modification also increases molecular weight by ~30 Da compared to the cycloheptyl variant .
Core Modifications in Quinazolinone Derivatives
- Naphthalene-substituted quinazolinone (6a): 6-Bromo-2-((3-chloro-4-(substituted phenyl)-4-oxoazetidin-1-yl amino) methyl)-3-(naphthalen-2-yl) quinazolin-4(3H)-one incorporates a naphthalene group at position 3, enhancing hydrophobic interactions.
- Sulfonamide analogs: N-(6-Bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-cyclohexylbenzenesulfonamide replaces the quinazolinone core with a benzimidazolone system. The sulfonamide group increases acidity (pKa ~5–6), favoring ionic interactions in polar binding pockets. The cyclohexyl substituent, though smaller than cycloheptyl, maintains moderate lipophilicity .
Key Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Synthetic Accessibility : The bromo substituent at position 6 is a common feature, facilitating cross-coupling reactions for further derivatization (e.g., Suzuki-Miyaura couplings) .
- The cycloheptyl group’s bulk may reduce off-target effects compared to smaller alkyl chains .
- Challenges : The sulfanylidene group’s susceptibility to oxidation necessitates stabilization via formulation or structural tweaks (e.g., thioether protection) .
Biological Activity
The compound 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-cycloheptylbenzamide is a member of the quinazolinone derivatives, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 481.4 g/mol. The structure features a quinazolinone core, a bromine substituent, and a benzamide moiety, which contribute to its unique chemical properties and biological activities.
Anticancer Activity
Research has indicated that quinazolinone derivatives, including the compound , exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific enzymes or receptors associated with cancer cell proliferation.
- In Vitro Studies : In studies involving various cancer cell lines, compounds with similar structures have shown potent cytotoxic effects. For instance, derivatives containing a bromine atom at the 6-position of the quinazoline ring have been linked to enhanced anticancer activity due to improved binding affinity to target proteins .
- Case Study : A study evaluated several quinazolinone derivatives against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines using the MTT assay. Compounds were found to exhibit IC50 values ranging from 15.85 µM to 84.20 µM, indicating varying levels of potency against tumorigenic cells compared to non-tumorigenic cells .
Antimicrobial Activity
The antimicrobial potential of quinazolinone derivatives has also been extensively documented.
- Antibacterial Studies : The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The zone of inhibition method revealed significant antibacterial activity, suggesting that structural modifications in quinazolinones can lead to enhanced efficacy against pathogenic bacteria .
- Mechanism : The antimicrobial action is thought to result from interference with bacterial DNA synthesis or cell wall integrity, although specific pathways for this compound remain to be fully elucidated.
Research Findings
The biological activity of 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-cycloheptylbenzamide is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism or bacterial growth.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways critical for tumor growth or infection response.
Q & A
Q. What are the optimal synthetic routes for 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-cycloheptylbenzamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound’s synthesis involves multi-step pathways starting from quinazolinone precursors. Key steps include:
- Nucleophilic substitution for bromine introduction (6-bromo substitution) .
- Microwave-assisted condensation to attach the cycloheptylbenzamide group, which reduces reaction time and improves regioselectivity .
- Thiolation at the 2-position using sulfurizing agents like Lawesson’s reagent .
- Critical Variables :
- Solvent polarity (e.g., DMF for solubility vs. THF for controlled reactivity).
- Temperature gradients (e.g., 80–120°C for cyclization steps).
- Microwave irradiation parameters (power: 300–500 W, time: 10–30 min) .
- Yield Optimization : Use TLC/HPLC to monitor intermediates and adjust stoichiometry (e.g., 1.2–1.5 equivalents of brominating agents) .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry of the quinazolinone core (e.g., 6-bromo substituent at δ 7.8–8.2 ppm) and cycloheptyl integration (δ 1.4–2.1 ppm) .
- HRMS (ESI+) : Validate molecular weight (e.g., [M+H]+ calculated for C27H27BrN3O2S: 560.09) .
- FT-IR : Identify thione (C=S stretch at 1200–1250 cm⁻¹) and amide (C=O at 1650–1700 cm⁻¹) groups .
- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- In Silico Tools :
- Density Functional Theory (DFT) : Optimize geometry and predict reactive sites (e.g., sulfur atoms in thione groups as nucleophilic centers) .
- Molecular Docking : Screen against target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .
- Reaction Path Prediction : Use ICReDD’s quantum chemical calculations to simulate substitution reactions (e.g., bromine replacement with amino groups) .
- ADMET Prediction : SwissADME or pkCSM to evaluate solubility, permeability, and toxicity early in design .
Q. How should researchers resolve contradictions in reported bioactivity data (e.g., varying IC50 values in anticancer assays)?
- Methodological Answer :
- Standardized Assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay at 48 hr incubation) .
- Control Variables :
- Batch-to-batch purity differences (validate via HPLC).
- Solvent effects (DMSO concentration ≤0.1% to avoid cytotoxicity) .
- Mechanistic Studies : Combine Western blot (e.g., apoptosis markers like caspase-3) and transcriptomics to confirm target engagement .
Q. What strategies are effective for studying the compound’s reactivity toward functional group modifications?
- Methodological Answer :
- Thione Reactivity :
- Oxidation : Convert C=S to sulfoxide/sulfone using mCPBA (meta-chloroperbenzoic acid) .
- Alkylation : React with iodoalkanes in DMF/K2CO3 to form thioethers .
- Amide Hydrolysis : Acidic (HCl/H2O) or basic (NaOH/EtOH) conditions to generate carboxylic acid derivatives .
- Monitoring : Use LC-MS to track byproducts and optimize reaction times (e.g., 2–4 hr for alkylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
